REACTION_CXSMILES
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[C:1]([O:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([C:13](=O)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:9][CH:8]=1)(=[O:3])[CH3:2].FC(F)(F)C(O)=O.C([SiH](CC)CC)C>>[C:1]([O:4][CH2:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:11][CH:12]=1)(=[O:3])[CH3:2]
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Name
|
|
Quantity
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17.6 g
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Type
|
reactant
|
Smiles
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C(C)(=O)OCCC1=CC=C(C=C1)C(CCCCCCC)=O
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Name
|
|
Quantity
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31 mL
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Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
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25.7 mL
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Type
|
reactant
|
Smiles
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C(C)[SiH](CC)CC
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Type
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CUSTOM
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Details
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stirred for a few minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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equipped with a guard tube
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Type
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STIRRING
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Details
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the mixture is stirred overnight at room temperature
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Duration
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8 (± 8) h
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Type
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ADDITION
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Details
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The mixture is poured
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Type
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CUSTOM
|
Details
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onto crushed ice
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×100 mL)
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Type
|
WASH
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Details
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The organic layer is washed with sodium bicarbonate (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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with brine solution, dried with sodium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
|
Type
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CUSTOM
|
Details
|
to give crude as brown color liquid
|
Type
|
CUSTOM
|
Details
|
The crude is purified by silica gel column
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCC1=CC=C(C=C1)CCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |